molecular formula C11H13NO2 B1376407 N-(4-(Oxetan-3-YL)phenyl)acetamide CAS No. 1380292-54-5

N-(4-(Oxetan-3-YL)phenyl)acetamide

Cat. No. B1376407
M. Wt: 191.23 g/mol
InChI Key: MQAUNJYJQCMRCQ-UHFFFAOYSA-N
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Description

N-(4-(Oxetan-3-YL)phenyl)acetamide, also known as N-acetyl-4-oxopentanamide, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 184.2 g/mol. This compound is an important intermediate in the synthesis of various organic compounds. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new lab experiments.

Scientific Research Applications

Synthesis and Antibacterial Applications

  • Antibacterial Agents : Derivatives of N-(4-(Oxetan-3-YL)phenyl)acetamide have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli. These compounds showed moderate to good activity, with QSAR studies highlighting the positive contribution of substituents at specific positions (Desai et al., 2008).

Synthesis and Antimicrobial Evaluation

  • Antimicrobial Activity : Compounds synthesized from N-(4-(Oxetan-3-YL)phenyl)acetamide derivatives have been tested for antimicrobial activity. Some derivatives, particularly those containing 1,3,4-oxadiazole and pyrazole moieties, displayed significant antimicrobial activity (Gul et al., 2017).

Antitumor Activity Research

  • Anticancer Agents : Various N-(4-(Oxetan-3-YL)phenyl)acetamide derivatives have been synthesized and evaluated for their anticancer potential. Studies have shown promising results against specific cancer cell lines, indicating the potential for further exploration in cancer treatment (Evren et al., 2019).

Miscellaneous Applications

  • Antioxidant Properties : Some novel derivatives have been synthesized and evaluated for their antioxidant activity, showing considerable activity in standard antioxidant assays. This highlights the potential for development into new antioxidant agents (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-[4-(oxetan-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)12-11-4-2-9(3-5-11)10-6-14-7-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAUNJYJQCMRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(Oxetan-3-YL)phenyl)acetamide

Synthesis routes and methods I

Procedure details

(4-Acetamidophenyeboronic acid {670 mg, 3.7 mmol), Nickel (II) iodide (35 mg, 0.11 mmol), trans-2-aminocyclohexanol (17 mg, 0.11 mmol), and Sodium hexamethyldisilazane (690 mg, 3.7 mmol) were weighed into a microwave reaction vial. A septum was placed over the top, nitrogen was purged and Isopropyl alcohol (5.7 ml, 75 mmol) was added. The vial was purged with nitrogen for 10 minutes and 3-iodooxetane (344 mg, 1.87 mmol) was added in 0.75 ml isopropyl alcohol. The septum was replaced with a microwave vial cap and the mixture was heated in a microwave reactor (microwave conditions: CEM Discovery Explorer microwave reactor; Ramp time: 10 min; 80° C. for 30 min; power: 300 W). The crude reaction mixture was diluted with 8 ml EtOH and the suspension was filtered through a pad of solka Floc®. The pad was washed with 35 ml EtOH and the filtrate was concentrated. The crude material was purified by flash chromatography (SiO2, eluting with 40-60% EtOAc/CH2Cl2) to give the desired product as an oil (200 mg).
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
17 mg
Type
reactant
Reaction Step Four
Quantity
690 mg
Type
reactant
Reaction Step Four
Quantity
35 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

(4-Acetamidophenyl)boronic acid (670 mg, 3.7 mmol), Nickel (II) iodide (35 mg, 0.11 mmol), trans-2-aminocyclohexanol (17 mg, 0.11 mmol), and Sodium hexamethyldisilazane (690 mg, 3.7 mmol) were weighed into a microwave reaction vial. A septum was placed over the top, nitrogen was purged and Isopropyl alcohol (5.7 ml, 75 mmol) was added. The vial was purged with nitrogen for 10 minutes and 3-iodooxetane (344 mg, 1.87 mmol) was added in 0.75 ml isopropyl alcohol. The septum was replaced with a microwave vial cap and the mixture was heated in a microwave reactor (microwave conditions: CEM Discovery Explorer microwave reactor; Ramp time: 10 min; 80° C. for 30 min; power: 300 W). The crude reaction mixture was diluted with 8 ml EtOH and the suspension was filtered through a pad of Solka floc®. The pad was washed with 35 ml EtOH and the filtrate was concentrated. The crude material was purified by flash chromatography (SiO2, eluting with 40-60% EtOAc/CH2Cl2) to give the desired product as an oil (200 mg).
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
5.7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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